N-Methylnuciferine
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Overview
Description
N-Methylnuciferine is an aporphine alkaloid derived from the lotus plant (Nelumbo nucifera). It is known for its diverse biological activities and has been studied for its potential therapeutic applications. The compound is characterized by its molecular formula C20H24NO2+ and a molecular weight of 310.42 g/mol .
Mechanism of Action
Target of Action
N-Methylnuciferine is an aporphine alkaloid with diverse biological activities . It has been found to scavenge DPPH radicals and inhibit α-glucosidase and α-amylase . It also reduces lipopolysaccharide (LPS)-induced nitric oxide (NO) production in BV-2 microglia .
Mode of Action
This compound interacts with its targets, leading to a variety of biological effects. For instance, it scavenges DPPH radicals, which are a type of free radical. By neutralizing these radicals, this compound can help to reduce oxidative stress . It also inhibits the enzymes α-glucosidase and α-amylase, which play key roles in carbohydrate metabolism . By inhibiting these enzymes, this compound may help to regulate blood sugar levels . Furthermore, it reduces NO production in BV-2 microglia, which are a type of cell in the brain. This suggests that this compound may have anti-inflammatory effects in the brain .
Biochemical Pathways
This compound affects several biochemical pathways. For instance, it has been found to regulate the PI3K/AKT pathway . This pathway is involved in a variety of cellular processes, including cell growth, proliferation, and survival . By regulating this pathway, this compound may influence these processes .
Pharmacokinetics
This compound is absorbed and eliminated quickly with a high bioavailability of 58.13% . It has a relatively wide volume of distribution and a slow elimination half-life . After administration, this compound rapidly crosses the blood-brain barrier and reaches its maximum concentration in the brain . These properties suggest that this compound can be effectively delivered to its targets in the body .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been found to have antioxidant activity, as evidenced by its ability to scavenge DPPH radicals . It also has potential anti-diabetic effects, as suggested by its ability to inhibit α-glucosidase and α-amylase . Furthermore, it has potential anti-inflammatory effects in the brain, as indicated by its ability to reduce NO production in BV-2 microglia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored at -20°C for stability . It is soluble in acetonitrile and methanol, which suggests that it can be effectively delivered in these solvents . It may have long-term adverse effects on aquatic life, so it should be prevented from entering water bodies . Additionally, appropriate protective equipment should be worn to prevent skin contact and inhalation when handling this compound .
Biochemical Analysis
Biochemical Properties
N-Methylnuciferine interacts with various enzymes and proteins in biochemical reactions. It has been found to scavenge DPPH radicals and inhibit α-glucosidase and α-amylase . These interactions suggest that this compound may play a role in managing oxidative stress and regulating carbohydrate metabolism.
Cellular Effects
At the cellular level, this compound influences various processes. For instance, it has been shown to reduce nitric oxide production in BV-2 microglia when applied at a concentration of 20 µM . This suggests that this compound may modulate cell signaling pathways and influence cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression. For example, its ability to inhibit α-glucosidase and α-amylase suggests that it may interfere with carbohydrate metabolism at the molecular level .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as α-glucosidase and α-amylase, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methylnuciferine can be synthesized through various chemical reactions. One common method involves the methylation of nuciferine using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dichloromethane .
Industrial Production Methods: Industrial production of this compound often involves the extraction of nuciferine from the lotus plant, followed by chemical modification. The extraction process includes solvent extraction and chromatographic purification to isolate nuciferine, which is then methylated to produce this compound .
Chemical Reactions Analysis
Types of Reactions: N-Methylnuciferine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where nucleophiles replace the methoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of this compound oxide.
Reduction: Formation of reduced this compound derivatives.
Substitution: Formation of substituted this compound compounds.
Scientific Research Applications
Chemistry: Used as a reference compound in analytical chemistry for the study of alkaloids.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and neuroprotective properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Nuciferine: A precursor to N-Methylnuciferine, known for its similar biological activities.
N-Nornuciferine: Another alkaloid from the lotus plant with comparable properties.
Uniqueness: this compound is unique due to its methylated structure, which enhances its stability and bioavailability compared to its non-methylated counterparts. This modification also influences its interaction with biological targets, making it a valuable compound for therapeutic research .
Properties
IUPAC Name |
(6aR)-1,2-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24NO2/c1-21(2)10-9-14-12-17(22-3)20(23-4)19-15-8-6-5-7-13(15)11-16(21)18(14)19/h5-8,12,16H,9-11H2,1-4H3/q+1/t16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSAZXBJMATEKS-MRXNPFEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)OC)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C(C3=C2[C@H]1CC4=CC=CC=C43)OC)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24NO2+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the inhibitory activity of N-Methylnuciferine against α-glucosidase and α-amylase?
A1: This study reports, for the first time, the inhibitory activity of this compound against α-glucosidase and α-amylase. [] While the specific inhibitory concentrations (IC50 values) were not provided in the abstract, the research suggests that this compound, along with dicentrinone, exhibits potential as an antidiabetic compound due to its enzymatic inhibition properties. Further research is needed to fully characterize the potency and mechanism of action of this compound against these enzymes.
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